molecular formula C16H12N2 B1626808 5-Phenyl-2,4'-bipyridine CAS No. 340026-72-4

5-Phenyl-2,4'-bipyridine

Cat. No.: B1626808
CAS No.: 340026-72-4
M. Wt: 232.28 g/mol
InChI Key: YUIOVZCVPYFEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. The addition of a phenyl group to the bipyridine structure enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,4’-bipyridine can be achieved through several methods. One common approach involves the coupling of pyridine derivatives using metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst, is frequently used . Another method is the Stille coupling, which uses organotin compounds as coupling partners .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 5-Phenyl-2,4’-bipyridine react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated bipyridine derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridines .

Mechanism of Action

The mechanism by which 5-Phenyl-2,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can participate in redox reactions, where it undergoes reversible oxidation and reduction, making it useful in electrochemical applications .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl group, commonly used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.

    Phenanthroline: A related compound with a fused ring structure, also used as a ligand in metal complexes.

Uniqueness

This structural modification can lead to improved stability and reactivity in metal complexes, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-phenyl-2-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIOVZCVPYFEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479651
Record name 5-PHENYL-2,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340026-72-4
Record name 5-PHENYL-2,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
5-Phenyl-2,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
5-Phenyl-2,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
5-Phenyl-2,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
5-Phenyl-2,4'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.